molecular formula C18H16ClN3O2 B1677983 1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea CAS No. 196868-63-0

1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea

Cat. No. B1677983
CAS RN: 196868-63-0
M. Wt: 341.8 g/mol
InChI Key: YBLWOZUPHDKFOT-UHFFFAOYSA-N
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Description

Scientific Research Applications

PQ 401 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound for studying urea derivatives and their reactivity.

    Biology: Investigated for its role in inhibiting the insulin-like growth factor receptor, which is involved in cell growth and proliferation.

    Medicine: Explored as a potential therapeutic agent for treating cancers, especially breast cancer, by inhibiting the growth of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mechanism of Action

PQ 401 exerts its effects by inhibiting the insulin-like growth factor receptor (IGF1R). It suppresses IGF-stimulated IGF-IR autophosphorylation, which is a critical step in the signaling pathway that promotes cell growth and survival. By blocking this pathway, PQ 401 effectively inhibits the proliferation of cancer cells, particularly in breast cancer .

Biochemical Analysis

Biochemical Properties

PQ401 inhibits IGF-I-stimulated IGF-IR autophosphorylation with an IC50 of 12.0 μM in a series of studies in MCF-7 cells . This interaction with the IGF-1R signaling pathway is crucial as it plays a significant role in cellular growth and proliferation .

Cellular Effects

In MCF-7 cells, a type of breast cancer cell, PQ401 has been shown to inhibit cell proliferation and induce caspase-mediated apoptosis . Furthermore, it has been found to decrease cellular motility in triple-negative breast cancer cells . In the context of bacterial cells, PQ401 has been reported to kill both antibiotic-resistant and nongrowing antibiotic-tolerant Staphylococcus aureus by lipid bilayer disruption .

Molecular Mechanism

The molecular mechanism of action of PQ401 involves the inhibition of autophosphorylation of the IGF-IR kinase domain . This inhibition disrupts the IGF-1R signaling pathway, leading to decreased cell proliferation and increased apoptosis . In bacterial cells, PQ401 disrupts the lipid bilayer, leading to cell death .

Temporal Effects in Laboratory Settings

While specific temporal effects of PQ401 are not widely reported, it has been noted that PQ401 shows rapid killing kinetics against bacterial cells . This suggests that the effects of PQ401 can be observed shortly after administration.

Dosage Effects in Animal Models

In animal models, PQ401 has been shown to result in a significant dose-dependent reduction in tumor growth . Specifically, in female mice implanted with MCNeuA tumor cells, administration of PQ401 at doses of 50 or 100 mg/kg thrice a week led to a significant reduction in tumor growth .

Metabolic Pathways

Given its role as an IGF-1R inhibitor, it is likely that it impacts pathways related to cellular growth and proliferation .

Transport and Distribution

Given its ability to disrupt lipid bilayers in bacterial cells, it may be distributed via interaction with lipid structures within the cell .

Subcellular Localization

Given its role as an IGF-1R inhibitor, it is likely that it interacts with IGF-1R at the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PQ 401 involves the reaction of 5-chloro-2-methoxyaniline with 2-methyl-4-quinolinecarboxylic acid to form the corresponding urea derivative. The reaction typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of PQ 401 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

PQ 401 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and methoxy groups on the phenyl ring. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various urea derivatives, while oxidation reactions can lead to the formation of quinoline N-oxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PQ 401 is unique due to its specific structure, which allows for effective inhibition of IGF1R. Its high potency and selectivity make it a valuable compound for research and potential therapeutic applications. Compared to similar compounds, PQ 401 has shown superior efficacy in inhibiting the growth of breast cancer cells .

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2/h3-10H,1-2H3,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLWOZUPHDKFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173352
Record name PQ-401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

196868-63-0
Record name PQ-401
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196868630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PQ-401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PQ401
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PQ-401
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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